

A Technical Guide to 1-Boc-1,10-diaminodecane: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *tert-Butyl (10-aminodecyl)carbamate*

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This technical guide provides a comprehensive overview of 1-Boc-1,10-diaminodecane, a bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol. Furthermore, its critical role in the logical workflow of PROTAC synthesis is visually represented.

Chemical Structure and Nomenclature

1-Boc-1,10-diaminodecane is an aliphatic alkane chain functionalized with a terminal primary amine and a terminal amine protected by a tert-butoxycarbonyl (Boc) group. This mono-protected diamine is a valuable building block in organic synthesis, offering a free amine for conjugation while the other is masked for selective deprotection under acidic conditions.

IUPAC Name: **tert-butyl (10-aminodecyl)carbamate**^[1]

Synonyms:

- 1-Boc-1,10-diaminodecane^[2]^[3]
- N-Boc-1,10-decanediamine^[3]

- tert-butyl N-(10-aminodecyl)-carbamate[3]
- N-(tert-butoxycarbonyl)-1,10-diamino-decane[3]

Chemical Structure:

A logical workflow for the synthesis of a PROTAC using 1-Boc-1,10-diaminodecane.

This diagram illustrates a common synthetic route where the free amine of 1-Boc-1,10-diaminodecane is first coupled to a ligand for the target protein (the "warhead"). Subsequently, the Boc protecting group is removed to reveal the second amine, which is then coupled to a ligand for an E3 ligase, completing the synthesis of the PROTAC molecule. The decane chain serves as a flexible spacer, allowing the two ends of the PROTAC to effectively engage their respective protein targets.

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References

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